molecular formula C17H19NO5S B2382542 Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1705273-55-7

Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No. B2382542
CAS RN: 1705273-55-7
M. Wt: 349.4
InChI Key: ARZINWXRDSSNHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ . Additionally, catalytic protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant to the synthesis of this compound .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have been recognized for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents . The furan nucleus is an essential synthetic technique in the search for new drugs . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Antimicrobial Drugs

Antimicrobial drugs are one of the most powerful tools in the fight against bacterial strain-caused infection . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action, as evidenced by the rise in drug resistance to clinically utilized anti-infectives .

Synthesis of Functionalized β-lactams

Functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ . This process demonstrates the synthetic utility of the prepared furan-2(5H)-one .

Imine–Imine Rearrangement

(E)-1-(Furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine underwent imine–imine rearrangement by the action of potassium hydride to give thermodynamically more stable (E)-N-[(furan-2-yl)-methyl]-1-(4-methoxyphenyl)methanimine . This shows the potential of furan derivatives in chemical reactions and rearrangements .

Enzyme Activity Modulation

Certain furan derivatives have shown a dose-dependent inhibition of monophenolase, an enzyme involved in the process of melanogenesis . This suggests potential applications in the development of treatments for conditions related to melanin overproduction .

Synthesis of Heterocyclic Compounds

Furan derivatives have been used in the synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide . The advantages of this method include the employment of readily accessible starting materials, atom economy, process simplicity, and the easy isolation of the target products .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure.

Mode of Action

It’s worth noting that similar sulfonyl piperazine-integrated triazole conjugates have been found to bind to the colchicine binding site of tubulin . This interaction can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Pharmacokinetics

Similar compounds have been found to possess drug-like properties , suggesting they may have suitable absorption and distribution characteristics for therapeutic use

Action Environment

Similar compounds are typically stored in an inert atmosphere at 2-8°c , suggesting that temperature and exposure to oxygen may affect stability. The efficacy of the compound could also be influenced by factors such as pH and the presence of other molecules in the cellular environment.

properties

IUPAC Name

furan-2-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-22-13-4-6-14(7-5-13)24(20,21)15-8-10-18(11-9-15)17(19)16-3-2-12-23-16/h2-7,12,15H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZINWXRDSSNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

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